A Technical Guide to the X-ray Crystallographic Analysis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate: From Synthesis to Structural Elucidation
A Technical Guide to the X-ray Crystallographic Analysis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate: From Synthesis to Structural Elucidation
This guide provides a comprehensive overview of the process for determining the three-dimensional structure of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate through single-crystal X-ray diffraction. It is intended for researchers, scientists, and drug development professionals who are engaged in the structural analysis of small molecules, with a particular focus on the increasingly important class of diazaspirocycles.
The unique three-dimensional architecture of diazaspirocycles offers significant advantages in medicinal chemistry, often leading to improved target binding and favorable pharmacokinetic properties.[1][2][3] The title compound, a derivative of 1,7-diazaspiro[3.5]nonane, serves as a pertinent example of this scaffold, which is of growing interest in the development of novel therapeutics.[4] This document will detail the necessary steps from sample preparation to the final analysis of the crystal structure, providing both the theoretical basis and practical considerations for each stage.
Part 1: Synthesis and Crystal Growth: The Foundation of Structural Analysis
The journey to a high-resolution crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the material and the perfection of the crystal lattice are paramount for a successful diffraction experiment.
Synthesis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate
While multiple synthetic routes to diazaspiro[3.5]nonane cores have been reported, a common approach involves a multi-step synthesis. A representative synthetic pathway for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate is outlined in the literature, which can be adapted for the synthesis of the title compound.[5] The final step in the preparation of the p-toluenesulfonate salt typically involves the reaction of the free base with p-toluenesulfonic acid in a suitable solvent.
Experimental Protocol: Salt Formation
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Dissolution: Dissolve the synthesized N-t-BOC-1,7-diazaspiro[3.5]nonane free base in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate).
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Acid Addition: Add a stoichiometric amount of p-toluenesulfonic acid, dissolved in the same solvent, dropwise to the solution of the free base while stirring.
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Precipitation: The p-toluenesulfonate salt will precipitate out of the solution. The mixture may be stirred at room temperature for a period to ensure complete reaction.
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Isolation: The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
Crystal Growth: The Art and Science of Ordered Matter
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the optimal method is typically determined empirically.
Common Crystallization Techniques:
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Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.
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Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.
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Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
For N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate, a starting point for crystallization could be a solution in a polar solvent like methanol or ethanol, with slow evaporation or vapor diffusion against a less polar anti-solvent such as diethyl ether or hexane.
Part 2: Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8] The process can be broken down into three main stages: data collection, structure solution, and structure refinement.
Data Collection: Capturing the Diffraction Pattern
A suitable single crystal is mounted on a goniometer and placed in a beam of X-rays.[9][10] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots. The intensities and positions of these spots are recorded by a detector.[11]
Experimental Protocol: Data Collection
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Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a loop, which is then attached to the goniometer head.
-
Data Collection Strategy: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal motion and radiation damage. A data collection strategy is devised to ensure that a complete and redundant set of diffraction data is collected.[12]
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Data Integration: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then corrected for various experimental factors to produce a file of structure factor amplitudes.[13]
Structure Solution: From Diffraction Data to an Initial Model
The "phase problem" is a central challenge in crystallography, as the phases of the diffracted X-rays are not directly measured.[14] Various methods are used to overcome this and generate an initial electron density map. For small molecules like the title compound, direct methods are typically successful. These methods use statistical relationships between the intensities of the reflections to determine the phases.[15]
Structure Refinement: Optimizing the Atomic Model
Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy.[16][17] This is typically done using a least-squares method, where the atomic positions and displacement parameters are adjusted to minimize the difference between the observed and calculated structure factor amplitudes.
Workflow for Structure Solution and Refinement
Caption: Workflow from raw data to the final refined crystal structure.
Part 3: Analysis of the Crystal Structure: From Data to Insight
The final output of a successful crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure. This data allows for a detailed analysis of the molecular geometry, intermolecular interactions, and crystal packing.
Crystallographic Data Summary
While the specific data for the title compound is not publicly available, a typical summary of crystallographic data for a similar organic salt is presented below for illustrative purposes.
| Parameter | Representative Value |
| Chemical Formula | C19H28N2O5S |
| Formula Weight | 412.50 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.123(4) |
| b (Å) | 15.456(6) |
| c (Å) | 13.789(5) |
| α (°) | 90 |
| β (°) | 105.21(2) |
| γ (°) | 90 |
| Volume (Å3) | 2081.1(14) |
| Z | 4 |
| Calculated Density (g/cm3) | 1.315 |
| Absorption Coefficient (mm-1) | 0.198 |
| F(000) | 880 |
| R-factor (I > 2σ(I)) | 0.045 |
| wR2 (all data) | 0.125 |
Molecular Geometry and Conformation
The refined structure provides precise bond lengths, bond angles, and torsion angles. For N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate, key areas of interest would include:
-
The conformation of the spirocyclic core.
-
The geometry of the tert-butoxycarbonyl (BOC) protecting group.
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The bond lengths and angles within the p-toluenesulfonate anion.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, ionic interactions, and van der Waals forces. In the case of the title compound, strong hydrogen bonds would be expected between the protonated nitrogen of the diazaspirocycle and the sulfonate oxygen atoms of the p-toluenesulfonate anion. These interactions play a crucial role in the overall stability of the crystal structure and can influence the physical properties of the solid state.
Visualization of Key Interactions
Caption: Key intermolecular interactions driving crystal packing.
Conclusion
This technical guide has outlined the comprehensive process for the X-ray crystallographic analysis of N-t-BOC-1,7-Diazaspiro[3.5]nonane p-Toluenesulfonate. While the specific crystal structure data for this compound is not publicly available, the principles and methodologies described herein provide a robust framework for researchers to determine and analyze the structures of this and other novel compounds. The structural insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of new therapeutic agents.
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What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
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